molecular formula C9H5BrF3IO B12860753 3-Iodo-4-(trifluoromethyl)phenacyl bromide

3-Iodo-4-(trifluoromethyl)phenacyl bromide

Cat. No.: B12860753
M. Wt: 392.94 g/mol
InChI Key: SLJLJPDGDKVPPP-UHFFFAOYSA-N
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Description

3-Iodo-4-(trifluoromethyl)phenacyl bromide is a chemical compound with the molecular formula C9H5BrF3IO It is characterized by the presence of iodine, bromine, and trifluoromethyl groups attached to a phenacyl moiety

Preparation Methods

The synthesis of 3-Iodo-4-(trifluoromethyl)phenacyl bromide typically involves the bromination of 3-Iodo-4-(trifluoromethyl)acetophenone. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the product .

Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

3-Iodo-4-(trifluoromethyl)phenacyl bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding derivatives.

    Oxidation Reactions: The phenacyl group can be oxidized to form carboxylic acids or other oxidized products.

    Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.

Common reagents used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used .

Scientific Research Applications

3-Iodo-4-(trifluoromethyl)phenacyl bromide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

    Biology: The compound can be used in the development of biochemical probes and imaging agents due to its ability to interact with biological molecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic properties.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 3-Iodo-4-(trifluoromethyl)phenacyl bromide involves its interaction with molecular targets through its functional groups. The bromine and iodine atoms can participate in halogen bonding, while the trifluoromethyl group can enhance the compound’s lipophilicity and stability. These interactions can influence the compound’s reactivity and binding affinity to various molecular targets, including enzymes and receptors .

Comparison with Similar Compounds

Similar compounds to 3-Iodo-4-(trifluoromethyl)phenacyl bromide include:

Properties

Molecular Formula

C9H5BrF3IO

Molecular Weight

392.94 g/mol

IUPAC Name

2-bromo-1-[3-iodo-4-(trifluoromethyl)phenyl]ethanone

InChI

InChI=1S/C9H5BrF3IO/c10-4-8(15)5-1-2-6(7(14)3-5)9(11,12)13/h1-3H,4H2

InChI Key

SLJLJPDGDKVPPP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)CBr)I)C(F)(F)F

Origin of Product

United States

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